molecular formula C14H9BrO3 B3265876 2-Benzoyl-4-bromobenzoic acid CAS No. 412299-83-3

2-Benzoyl-4-bromobenzoic acid

Cat. No.: B3265876
CAS No.: 412299-83-3
M. Wt: 305.12 g/mol
InChI Key: ZHXJPZWBJBDDTE-UHFFFAOYSA-N
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Description

2-Benzoyl-4-bromobenzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where the benzoyl group is attached to the second carbon and a bromine atom is attached to the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-benzoylbenzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated benzoic acid under palladium catalysis. This method provides a high yield of the desired product and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-bromobenzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-bromobenzoic acid is unique due to the presence of both the benzoyl and bromine groups, which confer distinct chemical properties. This combination allows for specific reactivity in synthetic and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-benzoyl-4-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXJPZWBJBDDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromophthalic acid anhydride (100 g) in benzene (500 ml) was added aluminum chloride (118 g), and the mixture was stirred at room temperature for 1 hr. and subsequently refluxed for 30 min. After cooling the reaction mixture, it was diluted with ethyl acetate (200 ml) and poured into ice water. Conc. hydrochloric acid (50 ml) was added and the mixture was stirred at room temperature for 30 min. After separating the organic layer, the layer was washed successively with 4N hydrochloric acid, water and brine, dried over sodium sulfate and concentrated until crystals precipitated. The crude crystals were collected by filtration, and recrystallized from toluene/ethyl acetate (10:1) to give 4-bromo-2-benzoylbenzoic acid (59 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of benzene (2.94 ml), o-dichlorobenzene (20 ml) and aluminum chloride (5.87 g) was cooled to 5° C. and 5-bromophthalic anhydride (5.0 g) was added by small portions while maintaining the temperature of the mixture below 10° C. The mixture was stirred at around 25° C. for 1 h and then at 80° C. for 1 h. The reaction mixture was cooled to around 5° C. and ethyl acetate (40 ml) was added dropwise. Water (20 ml) was added dropwise below 40° C. The organic layer was separated and 4N hydrochloric acid (20 ml) was added. The mixture was stirred until the precipitated solid was dissolved. The organic layer was separated and washed with water (20 ml). The solvent was evaporated and toluene (30 ml) and ethyl acetate (3 ml) were added to the residue, which was followed by heating to 80° C. The obtained solution was cooled to 25° C. over 30 min and the precipitated crystals were collected by filtration. The crystals were dissolved in a mixture of toluene (30 ml) and ethyl acetate (1.5 ml) by heating and the obtained solution was cooled to 25° C. and then to 5° C. The precipitated crystals were collected by filtration and washed with toluene, to give the title compound (2.81 g, yield 41.8%).
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
41.8%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromophthalic anhydride (50 g, 220 mmol) in benzene (500 mL) was added aluminum chloride (60 g, 450 mmol) by small portions under ice-cooling. The obtained mixture was stirred at room temperature for 24 h. The reaction mixture was poured into ice water and extracted with a mixed solvent of ethyl acetate-tetrahydrofuran (1/1). The extract was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography and recrystallized from ethyl acetate-diisopropyl ether. The precipitated crystals were collected by filtration to give 2-benzoyl-4-bromobenzoic acid (33 g, 49%)as crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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